N-(5-methylpyridin-2-yl)prop-2-enamide
Overview
Description
“N-(5-methylpyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C9H10N2O . It is a novel building block used in research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-step N-dehydrogenation of amides to enamides has been reported, which employs the combination of LiHMDS and triflic anhydride . Another study reported the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .Molecular Structure Analysis
The molecular structure of “N-(5-methylpyridin-2-yl)prop-2-enamide” can be represented by the InChI code1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12)
. The molecular weight of the compound is 162.19 .
Scientific Research Applications
Drilling Fluids Enhancement
“N-(5-methylpyridin-2-yl)prop-2-enamide” has been used in the synthesis of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) , designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′ -dimethylprop-2-enamide-N-vinylpyrrolidone) , denoted as CP5 . These polymers have been evaluated as additives in water-based drilling fluids. They have shown effectiveness in enhancing mud viscosity, providing thermal resistance, and salt tolerance . CP4 demonstrated greater fluid-loss reduction, providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C .
Chemical Synthesis
“N-(5-methylpyridin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 851914-61-9 . It is used in various chemical syntheses. Its properties and characteristics make it a valuable compound in the field of chemical synthesis .
Material Science
The compound is used in the field of material science, particularly in the development of new materials with unique properties. Its molecular structure and properties can contribute to the creation of materials with specific characteristics .
Polymer Science
As mentioned earlier, “N-(5-methylpyridin-2-yl)prop-2-enamide” is used in the synthesis of specific polymers . These polymers have unique properties, making them useful in various applications in polymer science.
Safety and Hazards
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGCVWAIPLCRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.